N~2~-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves the following steps:
Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with an appropriate amine under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the glycinamide backbone with cyclohexyl halide in the presence of a base such as sodium hydride.
Attachment of the 4-Methylphenyl Group: This can be done through a nucleophilic substitution reaction using 4-methylphenyl halide.
Industrial Production Methods
In an industrial setting, the production of N2-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N~2~-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N2-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group is known to enhance binding affinity and specificity, making it a crucial feature of the compound.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)acetamide
- N~2~-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)propionamide
Uniqueness
N~2~-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its glycinamide backbone, which imparts distinct chemical and biological properties compared to its acetamide and propionamide analogs. The presence of the cyclohexyl and phenylsulfonyl groups further enhances its stability and reactivity.
Properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-12-14-18(15-13-17)22-21(24)16-23(19-8-4-2-5-9-19)27(25,26)20-10-6-3-7-11-20/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPNLDOKCCYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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